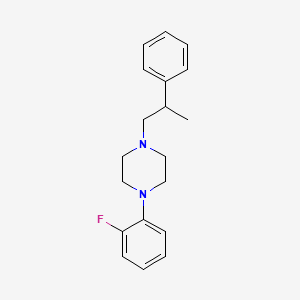![molecular formula C21H15BrN4O B6097774 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6097774.png)
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazoline moiety, along with the bromophenyl and phenol groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a quinazoline derivative in the presence of a palladium catalyst.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the quinazoline derivative with hydrazine hydrate under reflux conditions.
Final Coupling with Phenol: The final step involves coupling the hydrazone intermediate with phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the phenol group can participate in hydrogen bonding with target molecules.
相似化合物的比较
Similar Compounds
- 4-[(4-bromophenyl)hydrazono]quinazoline
- 2-(4-bromophenyl)quinazolin-4-amine
- 4-(4-bromophenyl)-2-phenylquinazoline
Uniqueness
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazone linkage and the phenol group differentiates it from other quinazoline derivatives, potentially leading to unique applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-11-9-14(10-12-16)20-24-18-7-3-2-6-17(18)21(25-20)26-23-13-15-5-1-4-8-19(15)27/h1-13,27H,(H,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWEYZUTWAVKQ-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-fluorophenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6097697.png)
![ethyl {2-[(4-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6097705.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6097712.png)
![3-(3-chloro-4-fluorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097716.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6097735.png)
![1-{5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea](/img/structure/B6097740.png)

![N-methyl-2-(4-morpholinyl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6097751.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide](/img/structure/B6097758.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B6097767.png)
![3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6097773.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine](/img/structure/B6097796.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
